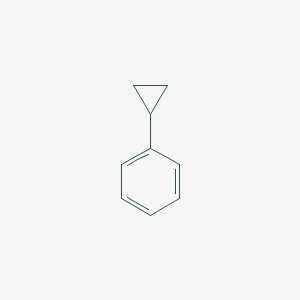










|
REACTION_CXSMILES
|
[Br:1]Br.[CH:3]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:5][CH2:4]1.S([O-])([O-])=O.[Na+].[Na+].O>C(Cl)(Cl)Cl>[Br:1][C:9]1[CH:10]=[CH:11][C:6]([CH:3]2[CH2:5][CH2:4]2)=[CH:7][CH:8]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
430 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
to separate it
|
|
Type
|
CUSTOM
|
|
Details
|
The thus obtained organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography (hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.5 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |